![molecular formula C9H9N5O B13241532 2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B13241532.png)
2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrazine is a heterocyclic compound that features both azetidine and oxadiazole rings. These structures are known for their significant roles in medicinal chemistry and material science due to their unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The azetidine ring can be introduced through nucleophilic substitution reactions or via the aza Paternò–Büchi reaction, which involves the photochemical [2 + 2] cycloaddition of an imine and an alkene .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated synthesizers to optimize reaction conditions and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the pyrazine and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazine-2-carboxylic acid: Used as a rigid linker in PROTAC development.
2-(azetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine: Known for its unique chemical properties.
Uniqueness
2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrazine stands out due to its combined azetidine and oxadiazole rings, which confer unique chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H9N5O |
|---|---|
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
5-(azetidin-3-yl)-3-pyrazin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H9N5O/c1-2-12-7(5-10-1)8-13-9(15-14-8)6-3-11-4-6/h1-2,5-6,11H,3-4H2 |
Clé InChI |
UAWYQWSEQWRMFJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=NC(=NO2)C3=NC=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




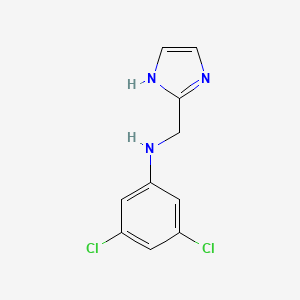
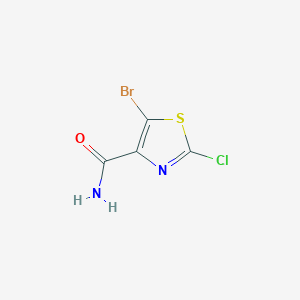
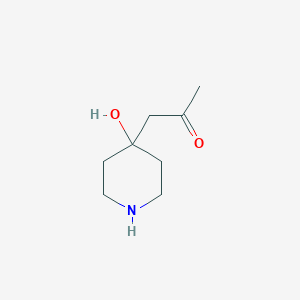
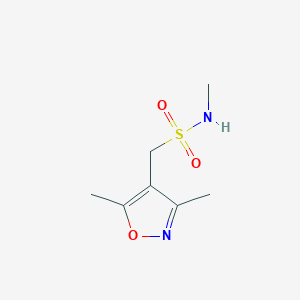
![2-[1-(1H-imidazol-4-yl)ethyl]phenol hydrochloride](/img/structure/B13241477.png)
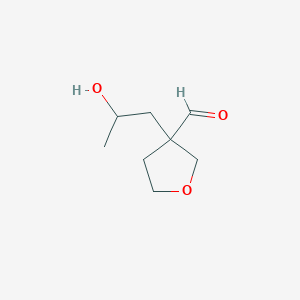
![4,6,6-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13241493.png)
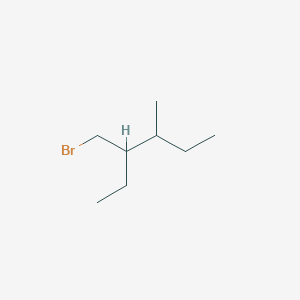
amine](/img/structure/B13241505.png)


![Tert-butyl N-[1-(chlorosulfonyl)-4-methylpentan-2-YL]carbamate](/img/structure/B13241522.png)
